molecular formula C26H32O4 B11497825 4-(6'-hydroxy-5'-methyl-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)-2-methylbenzene-1,3-diol

4-(6'-hydroxy-5'-methyl-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)-2-methylbenzene-1,3-diol

Cat. No.: B11497825
M. Wt: 408.5 g/mol
InChI Key: FVHKEAUPKRWEDW-UHFFFAOYSA-N
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Description

4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL is a complex organic compound with a unique structure that includes a spirocyclic xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields a tricyclic indole intermediate, which can be further transformed into the desired spirocyclic xanthene structure through additional synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds .

Scientific Research Applications

4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic xanthenes and indole derivatives. Examples include:

Uniqueness

4-{6’-HYDROXY-5’-METHYL-1’,2’,3’,4’,4’A,9’A-HEXAHYDROSPIRO[CYCLOHEXANE-1,9’-XANTHEN]-4’A-YL}-2-METHYLBENZENE-1,3-DIOL is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

4-(6-hydroxy-5-methylspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)-2-methylbenzene-1,3-diol

InChI

InChI=1S/C26H32O4/c1-16-20(27)11-9-18(23(16)29)26-15-7-4-8-22(26)25(13-5-3-6-14-25)19-10-12-21(28)17(2)24(19)30-26/h9-12,22,27-29H,3-8,13-15H2,1-2H3

InChI Key

FVHKEAUPKRWEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C23CCCCC2C4(CCCCC4)C5=C(O3)C(=C(C=C5)O)C)O

Origin of Product

United States

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